Pent-2-enyl hexanoate can be synthesized through various methods, primarily involving esterification reactions. The most common synthesis route includes:
This method yields pent-2-enyl hexanoate along with water as a byproduct, which can be removed to drive the reaction toward completion.
The molecular structure of pent-2-enyl hexanoate features a long hydrocarbon chain with a double bond. Key structural characteristics include:
Pent-2-enyl hexanoate can participate in several chemical reactions due to its functional groups:
The mechanism of action for pent-2-enyl hexanoate primarily involves its role as a flavoring agent and fragrance compound. Its aromatic properties are attributed to its ability to interact with olfactory receptors, contributing to its perception in food products.
Pent-2-enyl hexanoate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Boiling Point | Approximately 220 °C |
Melting Point | Not applicable (liquid) |
Solubility | Soluble in organic solvents |
Density | Approximately 0.87 g/cm³ |
Refractive Index | 1.433 |
Flash Point | 95 °C |
These properties make it suitable for use in flavoring and fragrance applications.
Pent-2-enyl hexanoate has various applications across different fields:
Pent-2-enyl hexanoate (C₁₁H₂₀O₂) participates in complex molecular interactions that govern its olfactory perception through several key mechanisms. The ester's unsaturated pent-2-enyl chain creates a bent molecular geometry that facilitates hydrophobic interactions with olfactory receptor (OR) binding pockets. According to studies on wine volatiles, such structural features allow esters to form van der Waals contacts with non-polar receptor residues, enhancing binding affinity [2]. Simultaneously, the carbonyl oxygen of its ester group acts as a hydrogen bond acceptor, enabling specific interactions with serine or tyrosine residues in ORs. Quantum mechanical analyses of similar esters reveal that these hydrogen-bonding interactions contribute 30-40% of the total binding energy in receptor-ligand complexes [2].
The compound's electronic configuration further influences perception through dipole-enhanced interactions. The electron-rich carbonyl group creates a molecular dipole moment (~1.8-2.2 D) that aligns with complementary charges in OR binding sites. Research on wine aroma modulation demonstrates that such electrostatic complementarity can enhance odor detection thresholds by up to 50% compared to non-polar analogs [6]. Additionally, the compound's unsaturation introduces π-electron cloud interactions with aromatic receptor residues, contributing to its distinct green-fruity character observed in fruit volatilome studies [1].
Table 1: Molecular Interaction Mechanisms of Pent-2-enyl Hexanoate in Olfaction
Interaction Type | Structural Basis | Energy Contribution | Perceptual Effect |
---|---|---|---|
Hydrophobic | Alkyl chains (C6/C5) | ~45-60 kJ/mol | Odor threshold reduction |
Hydrogen bonding | Carbonyl oxygen | ~15-25 kJ/mol | Odor specificity |
π-Stacking | C=C double bond | ~10-20 kJ/mol | Green note enhancement |
Dipole alignment | C=O bond polarity | ~20-30 kJ/mol | Detection sensitivity |
The sensory profile of pent-2-enyl hexanoate emerges from specific structural features that can be systematically analyzed through SAR principles. The hexanoate moiety provides optimal chain length (C6) for fruity aroma expression, as evidenced by research on Amazonian fruits where ethyl hexanoate and other C6-C8 esters dominate fruity aromas [1]. Shorter chains (C2-C4) yield more solvent-like notes, while longer chains (≥C10) exhibit waxy characteristics. Crucially, the unsaturation position at carbon 2 of the alcohol moiety generates distinctive green notes. Studies on melon volatiles demonstrate that α,β-unsaturated esters like pent-2-enyl hexanoate exhibit 5-8 times lower odor thresholds than their saturated analogs due to enhanced receptor fit [8].
The spatial orientation of the pent-2-enyl group further differentiates it from straight-chain isomers. The 120° bond angle at the double bond creates a molecular bend that matches the topology of "fruity" receptors more effectively than linear pentyl hexanoate. Research on Theobroma grandiflorum volatiles confirms that branched/unsaturated esters (e.g., 2-methylpropyl hexanoate) serve as ripening biomarkers due to their superior receptor affinity [1]. Additionally, the compound's optimal log P (~3.2) balances hydrophobicity for receptor binding and sufficient volatility for air-phase transmission, a feature shared with other impactful fruit esters like ethyl 2-methylbutanoate [1] [8].
Table 2: Chain Length and Unsaturation Effects in Fruit Esters
Ester Structure | Alcohol Moiety | Odor Threshold (ppb) | Sensory Descriptor |
---|---|---|---|
Pentyl hexanoate | Saturated C5 | 250 | Fruity, waxy |
Pent-2-enyl hexanoate | Unsaturated C5 | 40 | Green-fruity |
Hexyl hexanoate | Saturated C6 | 180 | Herbal-fruity |
Ethyl hexanoate | Saturated C2 | 1-5 | Pineapple-like |
The release dynamics of pent-2-enyl hexanoate from complex matrices follow thermodynamic partitioning principles governed by the equation: K = Cheadspace/Cmatrix, where the partition coefficient (K) depends on molecular properties and matrix composition. Research demonstrates that the ester's moderate hydrophobicity (log P ≈ 3.2) renders it highly sensitive to lipid content, with partition coefficients decreasing 2.5-fold in 10% lipid emulsions compared to aqueous systems [6]. The compound's hydrogen-bonding capacity further influences release through interactions with polyphenols. Quantum mechanical studies show benzoic acid derivatives reduce ester volatility by 15-30% via H-bond formation with carbonyl oxygen [2].
Matrix-induced salting-out effects significantly enhance pent-2-enyl hexanoate's headspace concentration. Studies on wine volatiles demonstrate that 10% NaCl increases its air-matrix partition coefficient by a factor of 3.1, outperforming more polar esters like ethyl acetate (factor 1.8) [6]. Temperature dependence follows van't Hoff relationships, with a ΔHvap of ≈45 kJ/mol causing 5-fold headspace increases from 25°C to 37°C. Critically, the compound's unsaturated chain reduces interactions with polysaccharides compared to saturated esters, resulting in 25% higher volatility in pectin solutions (0.5% w/v) according to thermodynamic models [6] [8].
Table 3: Matrix Effects on Pent-2-enyl Hexanoate Volatility
Matrix Component | Concentration | Partition Coefficient (K × 10³) | Change vs. Water |
---|---|---|---|
Water (reference) | - | 1.8 | - |
Ethanol | 12% v/v | 0.9 | -50% |
NaCl | 5% w/v | 4.5 | +150% |
Gallic acid | 1 g/L | 1.4 | -22% |
Pectin | 0.5% w/v | 1.5 | -17% |
Triolein emulsion | 10% w/v | 0.7 | -61% |
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